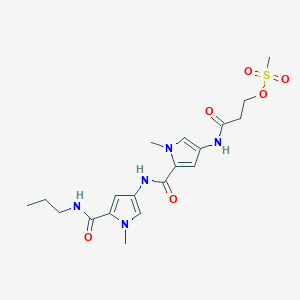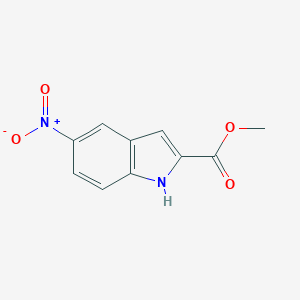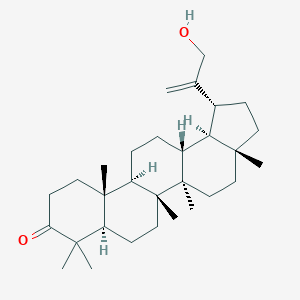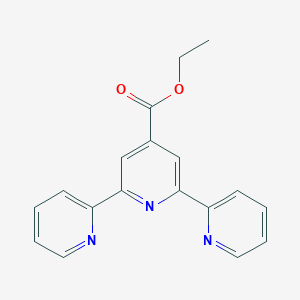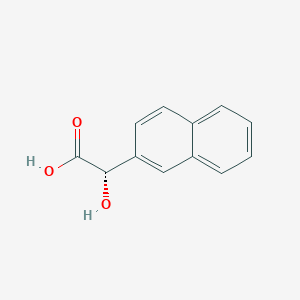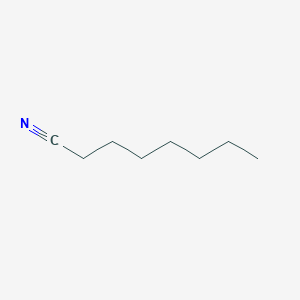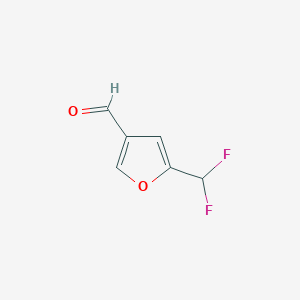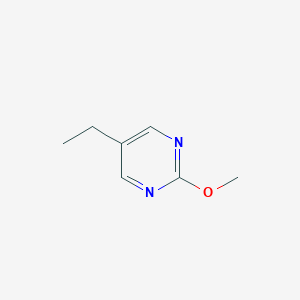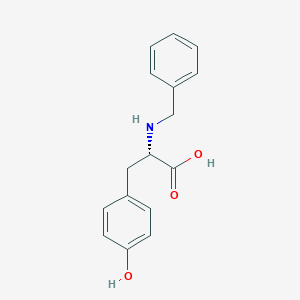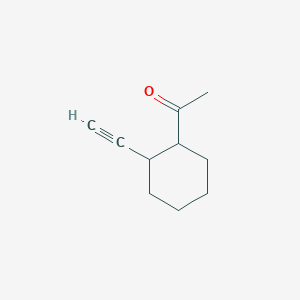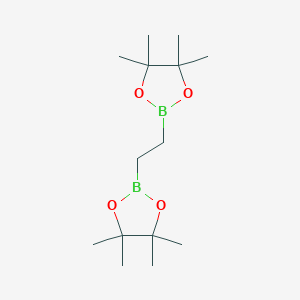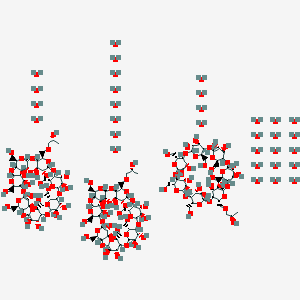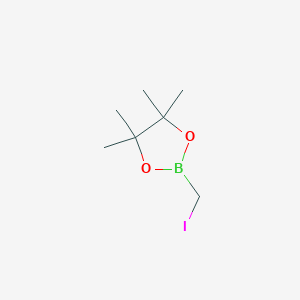![molecular formula C12H13F3N4O7 B114927 8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione CAS No. 143309-76-6](/img/structure/B114927.png)
8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione is a compound that has received significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione has been extensively studied for its potential applications in various fields. In biomedical research, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a fluorescent probe in imaging studies.
Mécanisme D'action
The mechanism of action of 8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione is not fully understood. However, studies have shown that it can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE). It can also induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Effets Biochimiques Et Physiologiques
Studies have shown that 8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione can have various biochemical and physiological effects. It can reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It can also inhibit the growth and proliferation of cancer cells and reduce viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione in lab experiments is its high specificity and potency. It can selectively target certain enzymes and pathways, making it a valuable tool for studying their functions. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and viral infections. Further studies are needed to investigate its safety and efficacy in clinical trials. Another area of research is the development of new synthesis methods that can improve the yield and scalability of this compound. Additionally, studies are needed to further elucidate its mechanism of action and identify new targets for its use.
Conclusion:
In conclusion, 8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione is a compound that has significant potential for various scientific research applications. Its complex synthesis method and high specificity make it a valuable tool for studying enzymes and pathways. Further research is needed to fully understand its mechanism of action and identify new targets for its use.
Méthodes De Synthèse
The synthesis of 8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione is a complex process that involves multiple steps. The most commonly used method involves the reaction of 2-amino-4,6,7-trimethylpteridine-3,5-dione with formaldehyde and L-threonine in the presence of a catalyst. The resulting product is then treated with trifluoroacetic anhydride to obtain the final compound.
Propriétés
Numéro CAS |
143309-76-6 |
|---|---|
Nom du produit |
8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione |
Formule moléculaire |
C12H13F3N4O7 |
Poids moléculaire |
382.25 g/mol |
Nom IUPAC |
8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione |
InChI |
InChI=1S/C12H13F3N4O7/c13-12(14,15)7-10(25)19(1-3(21)6(23)4(22)2-20)8-5(16-7)9(24)18-11(26)17-8/h3-4,6,20-23H,1-2H2,(H2,17,18,24,26)/t3-,4+,6-/m0/s1 |
Clé InChI |
FYUJHEOHMJKNGM-RPDRRWSUSA-N |
SMILES isomérique |
C([C@@H]([C@@H]([C@@H](CO)O)O)O)N1C2=C(C(=O)NC(=O)N2)N=C(C1=O)C(F)(F)F |
SMILES |
C(C(C(C(CO)O)O)O)N1C2=C(C(=O)NC(=O)N2)N=C(C1=O)C(F)(F)F |
SMILES canonique |
C(C(C(C(CO)O)O)O)N1C2=C(C(=O)NC(=O)N2)N=C(C1=O)C(F)(F)F |
Synonymes |
6-(trifluoromethyl)-7-oxo-8-ribityllumazine 6-F3Me-7-ORL 6-trifluoromethyl-7-oxo-8-(D-ribityl)lumazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



